2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide
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Overview
Description
2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the prop-2-yn-1-yl group. The final step involves the formation of the acetamide group.
Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Propargyl bromide for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alkane.
Substitution: The major product would be the substituted morpholine derivative.
Scientific Research Applications
2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in covalent bonding with active sites of enzymes, potentially inhibiting their activity. This makes it a candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Another compound with a prop-2-yn-1-yl group, used as a nitrification inhibitor.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Used in Sonogashira cross-coupling reactions.
Uniqueness
2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[methyl-[(4-prop-2-ynylmorpholin-2-yl)methyl]amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-4-14-5-6-16-10(8-14)7-13(2)9-11(12)15/h1,10H,4-9H2,2H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUXPCNRVMOSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(CCO1)CC#C)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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